
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethoxyethoxy group and a carboxylic acid functional group attached to the benzofuran core. It has a molecular formula of C13H14O5 and a molecular weight of 250.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the oxidative coupling of phenols with alkynes.
Introduction of the Ethoxyethoxy Group: The ethoxyethoxy group can be introduced via an etherification reaction, where an ethylene glycol derivative reacts with the benzofuran core under acidic or basic conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide or the oxidation of a methyl group to a carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring or the ethoxyethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or aldehydes .
Applications De Recherche Scientifique
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives and other heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Mécanisme D'action
The mechanism of action of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The ethoxyethoxy group and carboxylic acid functional group may enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Methoxyethoxy)benzofuran-6-carboxylic acid
- 4-(2-Propoxyethoxy)benzofuran-6-carboxylic acid
- 4-(2-Butoxyethoxy)benzofuran-6-carboxylic acid
Uniqueness
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is unique due to its specific ethoxyethoxy group, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, such as drug design and material science .
Propriétés
Formule moléculaire |
C13H14O5 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
4-(2-ethoxyethoxy)-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-2-16-5-6-18-12-8-9(13(14)15)7-11-10(12)3-4-17-11/h3-4,7-8H,2,5-6H2,1H3,(H,14,15) |
Clé InChI |
VNVRAQVMBLLMEP-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=CC(=CC2=C1C=CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



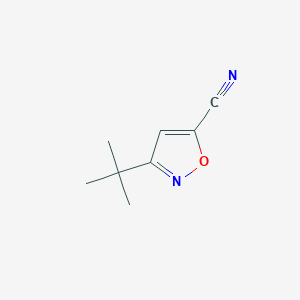
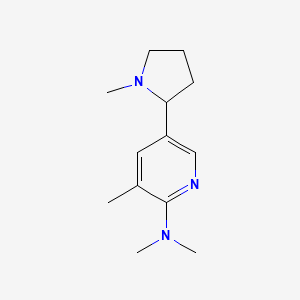


![1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808815.png)
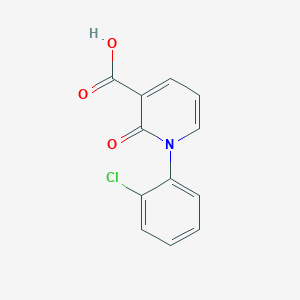
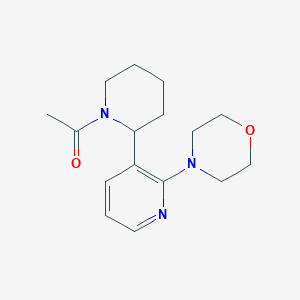
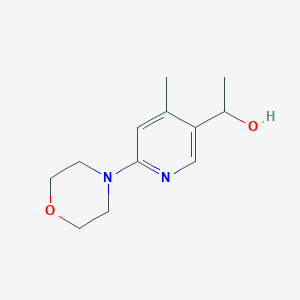
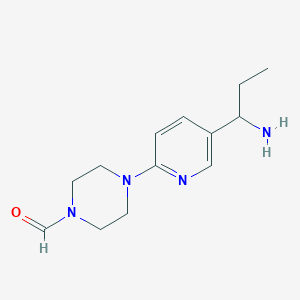
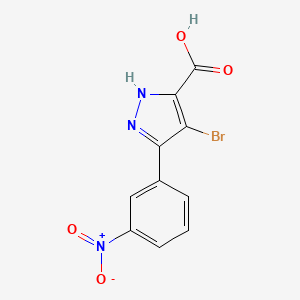
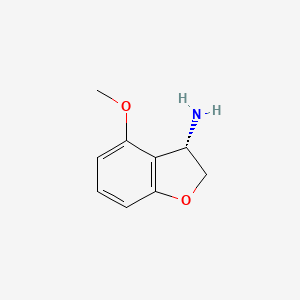
![(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile](/img/structure/B11808853.png)

